molecular formula C13H17BrN2O B1368043 1-[(4-Bromophenyl)acetyl]-1,4-diazepane

1-[(4-Bromophenyl)acetyl]-1,4-diazepane

Cat. No.: B1368043
M. Wt: 297.19 g/mol
InChI Key: YHJJEVLKQWAVQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Bromophenyl)acetyl]-1,4-diazepane is a heterocyclic compound featuring a 1,4-diazepane ring substituted with a 4-bromophenylacetyl group. Its molecular formula is C₁₃H₁₇BrN₂O, with a molecular weight of 313.19 g/mol .

Properties

Molecular Formula

C13H17BrN2O

Molecular Weight

297.19 g/mol

IUPAC Name

2-(4-bromophenyl)-1-(1,4-diazepan-1-yl)ethanone

InChI

InChI=1S/C13H17BrN2O/c14-12-4-2-11(3-5-12)10-13(17)16-8-1-6-15-7-9-16/h2-5,15H,1,6-10H2

InChI Key

YHJJEVLKQWAVQP-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)C(=O)CC2=CC=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Differences

The 1,4-diazepane scaffold is highly versatile, with pharmacological properties heavily influenced by substituents. Below is a comparative analysis with analogous compounds:

Table 1: Structural and Molecular Comparisons
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
1-[(4-Bromophenyl)acetyl]-1,4-diazepane 4-Bromophenylacetyl C₁₃H₁₇BrN₂O 313.19 Acetyl linker; bromine enhances lipophilicity and potential receptor binding
1-(4-Bromobenzyl)-1,4-diazepane 4-Bromobenzyl C₁₂H₁₇BrN₂ 269.18 Benzyl group; lower polarity compared to acetyl derivatives
1-(2,4-Dichlorophenyl)-1,4-diazepane 2,4-Dichlorophenyl C₁₁H₁₄Cl₂N₂ 245.15 Dual chlorine substituents; increased steric hindrance and electronegativity
1-(3-Trifluoromethylphenyl)-1,4-diazepane 3-Trifluoromethylphenyl C₁₂H₁₆F₃N₂ 245.27 Strong electron-withdrawing CF₃ group; impacts binding affinity
1-(5-Phenylpyridin-3-yl)-1,4-diazepane 5-Phenylpyridin-3-yl C₁₆H₁₈N₃ 252.34 Pyridine core with phenyl extension; targets nicotinic receptors

Pharmacological and Binding Properties

  • Nicotinic Acetylcholine Receptor (nAChR) Affinity: Pyridinyl-substituted derivatives (e.g., 1-(pyridin-3-yl)-1,4-diazepane) bind to nAChRs via interactions between the pyridine ring and the complementary subunit, while the diazepane ring interacts with the principal subunit . Bulky substituents (e.g., ethoxy or phenyl groups in Compounds 2 and 3) alter binding efficacy by modulating steric bulk at the R1 position .
  • Serotonin Receptor Selectivity :

    • 1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane demonstrates high selectivity for 5-HT₇ receptors, highlighting the role of heterocyclic extensions in receptor targeting . The acetyl group in the target compound could influence selectivity compared to pyrazolyl or benzyl derivatives.

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